molecular formula C10H13NO2 B13253447 2-Cyclopropoxy-6-methoxyaniline

2-Cyclopropoxy-6-methoxyaniline

Cat. No.: B13253447
M. Wt: 179.22 g/mol
InChI Key: VNBCQAFNSSMSFA-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-methoxyaniline is an organic compound with the molecular formula C10H13NO2 It is a derivative of aniline, featuring a cyclopropoxy group at the 2-position and a methoxy group at the 6-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-methoxyaniline, with a cyclopropyl alcohol under basic conditions. The reaction typically requires a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-6-methoxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-6-methoxyaniline is unique due to the presence of both cyclopropoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-cyclopropyloxy-6-methoxyaniline

InChI

InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(10(8)11)13-7-5-6-7/h2-4,7H,5-6,11H2,1H3

InChI Key

VNBCQAFNSSMSFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC2CC2)N

Origin of Product

United States

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